molecular formula C13H14ClNO4 B13205472 2-{[(Benzyloxy)carbonyl]amino}-4-chloropent-4-enoic acid

2-{[(Benzyloxy)carbonyl]amino}-4-chloropent-4-enoic acid

Cat. No.: B13205472
M. Wt: 283.71 g/mol
InChI Key: NCMRFTXDVNNIPJ-UHFFFAOYSA-N
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Description

“2-{[(Benzyloxy)carbonyl]amino}-4-chloropent-4-enoic acid” is a synthetic organic compound featuring a benzyloxycarbonyl (Cbz) protected amine group, a chlorinated pent-4-enoic acid backbone, and an α,β-unsaturated double bond. The Cbz group (benzyloxycarbonyl) serves as a common protective moiety in peptide synthesis, while the 4-chloro substituent and conjugated alkene likely influence reactivity and stability. This compound is hypothesized to function as an intermediate in medicinal chemistry, particularly for protease inhibitor development or prodrug synthesis, given structural similarities to inhibitors like GC376 and intermediates in avizafone synthesis .

Properties

Molecular Formula

C13H14ClNO4

Molecular Weight

283.71 g/mol

IUPAC Name

4-chloro-2-(phenylmethoxycarbonylamino)pent-4-enoic acid

InChI

InChI=1S/C13H14ClNO4/c1-9(14)7-11(12(16)17)15-13(18)19-8-10-5-3-2-4-6-10/h2-6,11H,1,7-8H2,(H,15,18)(H,16,17)

InChI Key

NCMRFTXDVNNIPJ-UHFFFAOYSA-N

Canonical SMILES

C=C(CC(C(=O)O)NC(=O)OCC1=CC=CC=C1)Cl

Origin of Product

United States

Preparation Methods

Detailed Synthetic Steps

Step Description Reagents and Conditions Outcome
1 Amino Group Protection Reaction of amino acid with benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as triethylamine, typically in an organic solvent like dichloromethane at 0-25°C Formation of benzyloxycarbonyl-protected amino acid intermediate
2 Chlorination of Pentenoic Acid Treatment of pent-4-enoic acid derivative with thionyl chloride or phosphorus pentachloride at low temperature (0-30°C) to introduce chlorine at the 4-position Formation of 4-chloropent-4-enoic acid intermediate
3 Coupling Reaction Activation of carboxyl group using DCC and NHS in anhydrous conditions, followed by coupling with the Cbz-protected amino intermediate Formation of this compound

Industrial Production Considerations

  • Scale-Up: Industrial synthesis employs continuous flow reactors and automated synthesis platforms to enhance reaction control and reproducibility.

  • Purification: Crystallization and chromatographic techniques are used to achieve high purity, essential for research and pharmaceutical applications.

  • Quality Control: Analytical methods such as NMR, HPLC, and mass spectrometry are routinely used to confirm structure and purity.

Analysis of Reaction Conditions and Reagents

Protection of Amino Group

  • Reagent: Benzyloxycarbonyl chloride (Cbz-Cl)
  • Base: Triethylamine or sodium bicarbonate
  • Solvent: Dichloromethane or ethyl acetate
  • Temperature: 0 to 25°C
  • Notes: The reaction is typically monitored by TLC to ensure completion. The Cbz group is stable under mild acidic and basic conditions, facilitating downstream reactions.

Chlorination

  • Reagents: Thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅)
  • Solvent: Anhydrous conditions, often in dichloromethane or chloroform
  • Temperature: 0–30°C to prevent side reactions
  • Notes: Controlled addition and temperature regulation are critical to avoid over-chlorination or decomposition.

Coupling Reaction

  • Reagents: Dicyclohexylcarbodiimide (DCC), N-hydroxysuccinimide (NHS)
  • Solvent: Anhydrous dimethylformamide (DMF) or dichloromethane
  • Temperature: Room temperature to slightly elevated (20–30°C)
  • Notes: The reaction forms an active ester intermediate that couples with the amino group to form the peptide bond. Side products such as dicyclohexylurea (DCU) are removed by filtration.

Data Table Summarizing Key Parameters

Parameter Details Comments
Molecular Formula C13H14ClNO4 Confirmed by elemental analysis
Molecular Weight 283.71 g/mol Matches calculated value
Protection Group Benzyloxycarbonyl (Cbz) Provides stability during synthesis
Chlorination Agent Thionyl chloride or phosphorus pentachloride Requires careful temperature control
Coupling Reagents DCC and NHS Efficient peptide bond formation
Reaction Solvents Dichloromethane, DMF, ethyl acetate Anhydrous conditions preferred
Reaction Temperatures 0–30°C To minimize side reactions
Purification Methods Crystallization, chromatography Ensures high purity
Analytical Techniques NMR, HPLC, Mass spectrometry Structural confirmation

Research Discoveries and Advances

  • Optimization of Chlorination: Recent studies have optimized chlorination steps using milder reagents and lower temperatures to improve yield and reduce by-products.

  • Green Chemistry Approaches: Emerging protocols use safer solvents and catalytic methods to minimize environmental impact.

  • Continuous Flow Synthesis: Adoption of continuous flow reactors has enhanced reaction control, scalability, and reproducibility in industrial settings.

  • Coupling Efficiency: Use of alternative coupling reagents such as HATU or EDCI has been explored to improve coupling efficiency and reduce side products.

  • Biological Relevance: The compound serves as a key intermediate in the synthesis of biologically active molecules, prompting development of more efficient synthetic routes to meet research demand.

Chemical Reactions Analysis

Types of Reactions

2-{[(Benzyloxy)carbonyl]amino}-4-chloropent-4-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorinated position using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-{[(Benzyloxy)carbonyl]amino}-4-chloropent-4-enoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules and its role in enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-{[(Benzyloxy)carbonyl]amino}-4-chloropent-4-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can act as a protective group, while the chlorinated pentenoic acid moiety can participate in various biochemical reactions. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation.

Comparison with Similar Compounds

GC376 (C21H31N3O8S)

  • Structure : Features a Cbz-protected leucinamide, a hydroxypyrrolidone, and a sulfonic acid group.
  • Application : A protease inhibitor targeting viral enzymes (e.g., SARS-CoV-2 Mpro), validated in crystallographic studies (PDB: 6WTT) .
  • Key Difference: Unlike the target compound, GC376 includes a sulfonic acid moiety and a pyrrolidinone ring, enhancing binding affinity to enzymatic pockets.

Avizafone Intermediate (C44H80N8O13)

  • Structure: A Cbz-protected hexanoic acid derivative with a biotin-PEG linker.
  • Application : Intermediate in avizafone (a benzodiazepine prodrug) synthesis, emphasizing its role in peptide coupling .
  • Key Difference : The avizafone intermediate incorporates a PEG-biotin tag for targeted delivery, whereas the target compound lacks such modifications.

Chlorinated Carboxylic Acids

4-Amino-2-chlorobenzoic Acid (C7H6ClNO2)

  • Structure: Aromatic carboxylic acid with chloro and amino substituents.
  • Properties : Higher melting point (210–215°C) due to crystalline aromatic packing, contrasting with the aliphatic, unsaturated backbone of the target compound .
  • Application : Primarily used in agrochemical synthesis, lacking the Cbz group critical for peptide chemistry.

Structural Analogues with α,β-Unsaturation

(1S,2S)-2-({N-[(Benzyloxy)carbonyl]-L-leucyl}amino)-1-hydroxy-3-[(3S)-2-oxopyrrolidin-3-yl]propane-1-sulfonic Acid (C21H31N3O8S)

  • Structure : Shares the Cbz group but includes a sulfonic acid and hydroxypyrrolidone.
  • Reactivity : The sulfonic acid enhances solubility, while the target compound’s α,β-unsaturated system may facilitate Michael addition or cyclization reactions .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Primary Application Reference
2-{[(Benzyloxy)carbonyl]amino}-4-chloropent-4-enoic acid C13H14ClNO4* ~283.7 Cbz, chloroalkene, carboxylic acid Protease inhibition (hypothesized) -
GC376 C21H31N3O8S 485.55 Cbz, sulfonic acid, pyrrolidinone Viral protease inhibitor
Avizafone Intermediate C44H80N8O13 937.15 Cbz, biotin-PEG, hexanoic acid Prodrug synthesis
4-Amino-2-chlorobenzoic acid C7H6ClNO2 171.57 Chloro, amino, aromatic carboxylic acid Agrochemical intermediate

*Calculated based on structural formula.

Research Findings and Implications

  • Synthetic Flexibility : The α,β-unsaturated chloroalkene in the target compound may enhance electrophilicity, enabling site-specific modifications absent in avizafone intermediates .
  • Stability Considerations: Chlorinated aliphatic compounds (e.g., the target) are typically less thermally stable than aromatic analogues like 4-amino-2-chlorobenzoic acid, necessitating低温 storage .

Contradictions arise in applications: While Cbz-protected compounds are broadly used in peptide synthesis, the target’s chloroalkene may limit compatibility with standard coupling reagents, requiring tailored synthetic protocols.

Biological Activity

2-{[(Benzyloxy)carbonyl]amino}-4-chloropent-4-enoic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H14ClNO4, with a molecular weight of 283.71 g/mol. The compound features a benzyloxycarbonyl group that enhances its lipophilicity, potentially improving bioavailability and efficacy in biological systems.

Structural Characteristics

FeatureDescription
Molecular FormulaC13H14ClNO4
Molecular Weight283.71 g/mol
Functional GroupsBenzyloxycarbonyl, Chlorinated pentenoic acid moiety

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly as an enzyme inhibitor. Its structural features allow it to interact with various biological targets, making it a candidate for further investigation in drug development.

The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it may act as an inhibitor of proteases, which are crucial in various physiological processes and disease mechanisms. The presence of the benzyloxycarbonyl group is believed to enhance the compound's interaction with these enzymes.

Therapeutic Potential

The potential therapeutic applications of this compound include:

  • Cancer Treatment : Due to its enzyme inhibition properties, it may be beneficial in targeting cancerous cells.
  • Metabolic Disorders : Its ability to modulate enzyme activity could have implications for treating metabolic disorders.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • Enzyme Inhibition Studies : Research has shown that this compound can inhibit specific proteases, leading to reduced cell proliferation in certain cancer cell lines. This suggests a potential role in cancer therapeutics.
  • Bioavailability Assessments : Studies assessing the pharmacokinetics of the compound indicate that the benzyloxycarbonyl group significantly enhances its absorption and distribution in biological systems.
  • Comparative Studies : Comparative analyses with structurally similar compounds (such as those listed below) highlight the unique activity profile of this compound.

Comparative Compounds

Compound NameMolecular FormulaUnique Features
2-{[(Phenoxy)carbonyl]amino}-4-chloropent-4-enoic acidC13H14ClNO4Contains a phenoxy group affecting solubility and activity
2-{[(Methoxy)carbonyl]amino}-4-chloropent-4-enoic acidC13H14ClNO4Features a methoxy group which may alter reactivity profiles
2-{[(Benzyloxy)carbonyl]amino}-5-chloropent-4-enoic acidC13H14ClNO4Similar structure but with chlorine at a different position

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